

An In-Depth Technical Guide to a Key Fluorinated Propanoate Building Block

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Compound of Interest

Compound Name: *Methyl 2-fluoro-3,3,3-trimethoxypropanoate*

CAS No.: 77778-66-6

Cat. No.: B1598897

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A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Subject Compound and Its Significance

In the landscape of modern medicinal chemistry, fluorinated organic molecules serve as indispensable building blocks. The strategic incorporation of fluorine atoms into a drug candidate can profoundly enhance its metabolic stability, binding affinity, and pharmacokinetic profile.^{[1][2][3][4]} This guide focuses on a fluorinated methyl propanoate derivative of significant interest as a synthetic intermediate.

Initial inquiry for "**Methyl 2-fluoro-3,3,3-trimethoxypropanoate**" did not yield a registered CAS number or associated technical data in established chemical databases. However, a closely related and commercially available compound, Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate, is well-documented under CAS Number 755-73-7.^{[5][6][7][8][9]} Given the structural similarities and the established presence of the latter in chemical manufacturing and

supply, this guide will provide an in-depth technical overview of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate (CAS: 755-73-7). We will explore its properties, synthesis, and potential applications, particularly within the context of drug discovery and development, where such fluorinated esters are valuable synthons.

Physicochemical and Structural Properties

The molecular structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate features a propanoate backbone with significant fluorine substitution, which imparts unique chemical characteristics. These properties are critical for designing reaction conditions and for understanding its potential role in larger molecular constructs.

Property	Value	Source(s)
CAS Number	755-73-7	[5][6][8]
Molecular Formula	C ₅ H ₆ F ₄ O ₃	[5][8]
Molecular Weight	190.09 g/mol	[5][8][9]
Density	1.331 g/cm ³	
Boiling Point	157.8 °C at 760 mmHg	
Flash Point	48.5 °C	
Refractive Index	1.332	[8]
Synonyms	Methyl 2,2,3,3-tetrafluoro-3-(methoxy)propionate, Propanoic acid, 2,2,3,3-tetrafluoro-3-methoxy-, methyl ester	[5]

The Strategic Role of Fluorine in Drug Development

The presence of multiple fluorine atoms and a methoxy group in the structure of Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is not incidental; it is a design feature that medicinal chemists find highly valuable.

- **Metabolic Stability:** The carbon-fluorine bond is exceptionally strong. Replacing hydrogen atoms with fluorine, particularly at sites prone to metabolic oxidation by cytochrome P450 enzymes, can effectively block these metabolic pathways.[10] This "metabolic shielding" can increase a drug's half-life and bioavailability.
- **Modulation of Physicochemical Properties:** Fluorine is highly electronegative, which can alter the acidity (pKa) of nearby functional groups. This can be used to fine-tune a drug's solubility and its ability to interact with protein binding pockets.[4]
- **Enhanced Binding Affinity:** The strategic placement of fluorine can lead to favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) within a protein's active site, thereby increasing the binding affinity and potency of the drug.[1]
- **Lipophilicity and Permeability:** Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes. This property is crucial for oral bioavailability and for drugs targeting the central nervous system.[10]

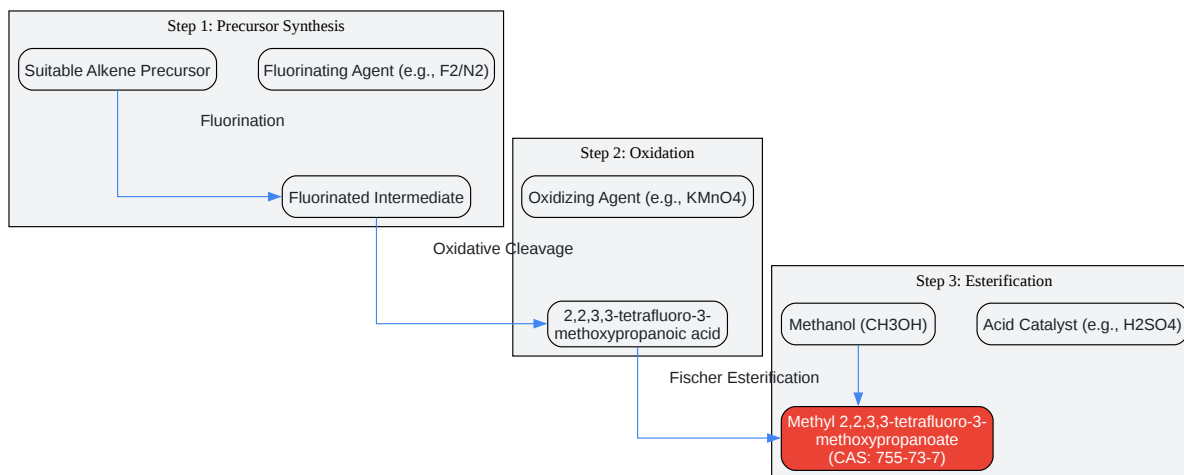
The subject compound serves as a versatile scaffold that introduces a C3 fragment already equipped with these beneficial fluorine and methoxy groups, which can be elaborated into more complex active pharmaceutical ingredients (APIs).

Synthesis and Mechanistic Considerations

While a specific, published synthesis for Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate is not readily available in the provided search results, a logical and field-proven synthetic strategy can be proposed based on established methodologies for the synthesis of fluorinated esters. A common approach involves the reaction of a fluorinated precursor with an appropriate alcohol.

A plausible synthetic pathway could involve the esterification of 2,2,3,3-tetrafluoro-3-methoxypropanoic acid or its acid chloride with methanol. The key challenge lies in the synthesis of the fluorinated carboxylic acid precursor itself. Such precursors are often synthesized via multi-step processes that may involve electrophilic fluorination using modern reagents like Selectfluor.[11][12]

Below is a representative workflow illustrating a potential synthetic approach.



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Caption: A plausible multi-step synthesis pathway for the target compound.

Experimental Protocol: Representative Synthesis

This protocol describes a generalized Fischer esterification, a fundamental and authoritative method for converting a carboxylic acid into its corresponding methyl ester. This represents the final, crucial step in the potential synthesis of the title compound.

Objective: To synthesize Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate from its corresponding carboxylic acid precursor.

Materials:

- 2,2,3,3-tetrafluoro-3-methoxypropanoic acid (1.0 eq)
- Methanol (CH₃OH), anhydrous (20.0 eq, serves as reagent and solvent)
- Sulfuric acid (H₂SO₄), concentrated (0.1 eq, catalyst)
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄)
- Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

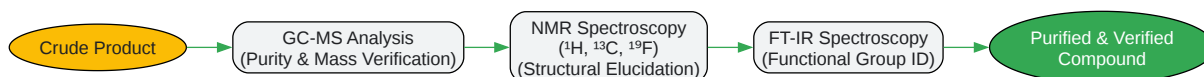
- Reaction Setup:
 - To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,2,3,3-tetrafluoro-3-methoxypropanoic acid.
 - Add anhydrous methanol (20 eq).
 - Stir the mixture until the carboxylic acid is fully dissolved.
 - Cool the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (0.1 eq) dropwise.
 - Causality: The reaction is catalyzed by a strong acid. Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol. Anhydrous conditions are critical to prevent the reverse reaction (hydrolysis).
- Reflux:

- Attach a reflux condenser to the flask.
- Heat the reaction mixture to reflux (approx. 65°C) using a heating mantle.
- Maintain reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Causality: Heating the reaction to reflux increases the reaction rate, allowing it to reach equilibrium faster, as dictated by the Arrhenius equation.
- Work-up and Extraction:
 - Allow the reaction mixture to cool to room temperature.
 - Carefully neutralize the excess acid by slowly adding the reaction mixture to a beaker containing saturated sodium bicarbonate solution. (Caution: CO₂ evolution).
 - Transfer the mixture to a separatory funnel.
 - Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.
 - Combine the organic layers.
 - Wash the combined organic layers with brine to remove residual water.
 - Causality: The bicarbonate solution neutralizes the sulfuric acid catalyst and any unreacted carboxylic acid, converting it to its water-soluble sodium salt. The desired ester, being less polar, remains in the organic phase. The brine wash further removes water from the organic layer.
- Drying and Solvent Removal:
 - Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
 - Filter to remove the drying agent.
 - Remove the solvent under reduced pressure using a rotary evaporator.

- Causality: Removal of all water is essential before final purification. MgSO_4 is an efficient drying agent that forms hydrates, which are then physically removed by filtration.
- Purification:
 - The crude product can be purified by fractional distillation under reduced pressure to yield the pure Methyl 2,2,3,3-tetrafluoro-3-methoxypropanoate.
 - Causality: Distillation separates compounds based on differences in boiling points. For a relatively volatile liquid product, this is the most effective method of purification.

Quality Control & Analysis Workflow

Ensuring the purity and identity of the synthesized compound is paramount. A multi-step analytical workflow is required for validation.



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Caption: Standard analytical workflow for compound verification.

- Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to assess purity and confirm the molecular weight. The GC separates the product from any residual starting materials or byproducts, while the MS provides the mass-to-charge ratio, which should correspond to the molecular ion of the target compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H , ^{13}C , and ^{19}F NMR are indispensable for unambiguous structural confirmation. ^{19}F NMR is particularly crucial for fluorinated compounds, providing characteristic chemical shifts and coupling constants that confirm the fluorine environment.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: This method is used to verify the presence of key functional groups, such as the ester carbonyl ($\text{C}=\text{O}$) stretch (typically $\sim 1750\text{ cm}^{-1}$) and C-F bond stretches.

- Elemental Analysis: For novel compounds, combustion analysis to determine the percentage composition of C, H, and F provides definitive proof of the empirical formula. There are established microcombustion methods for determining fluorine content in organic compounds.[13]

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